molecular formula C10H5BrO2 B12553120 3-Bromoazulene-1,7-dione CAS No. 161126-13-2

3-Bromoazulene-1,7-dione

Cat. No.: B12553120
CAS No.: 161126-13-2
M. Wt: 237.05 g/mol
InChI Key: HWECYMBZNHKENM-UHFFFAOYSA-N
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Description

3-Bromoazulene-1,7-dione is a derivative of azulene, a non-alternant, aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five- and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoazulene-1,7-dione typically involves the bromination of azulene followed by oxidation. One common method is the treatment of azulene with N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 1 and 7 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoazulene-1,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted azulene derivatives can be formed.

    Oxidation Products: Carboxylic acids or further oxidized derivatives.

    Reduction Products: Alcohols or partially reduced azulene derivatives.

Scientific Research Applications

3-Bromoazulene-1,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoazulene-1,7-dione is primarily related to its ability to interact with biological molecules and pathways. The compound’s unique structure allows it to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Bromoazulene-1,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

161126-13-2

Molecular Formula

C10H5BrO2

Molecular Weight

237.05 g/mol

IUPAC Name

3-bromoazulene-1,7-dione

InChI

InChI=1S/C10H5BrO2/c11-9-5-10(13)8-4-6(12)2-1-3-7(8)9/h1-5H

InChI Key

HWECYMBZNHKENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C(=C1)C(=CC2=O)Br

Origin of Product

United States

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